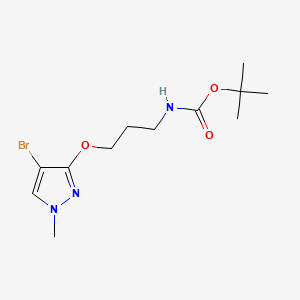
tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate: is a chemical compound that features a tert-butyl carbamate group linked to a pyrazole ring via a propyl chain. The presence of the bromine atom on the pyrazole ring and the tert-butyl group makes this compound interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Alkylation: The brominated pyrazole is then alkylated with a suitable alkyl halide to introduce the propyl chain.
Carbamate formation: Finally, the tert-butyl carbamate group is introduced by reacting the alkylated pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to pyrazole N-oxides, while substitution reactions can yield various substituted pyrazoles.
科学研究应用
Chemistry
In chemistry, tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a starting point for the development of new drugs or bioactive molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable building block for various applications.
作用机制
The mechanism of action of tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact mechanism depends on the specific biological context and the derivatives being studied.
相似化合物的比较
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler compound with similar structural features but lacking the carbamate and propyl groups.
tert-Butyl 3-bromopropylcarbamate: Similar in structure but without the pyrazole ring.
tert-Butyl (3-azidopropyl)carbamate: Contains an azide group instead of the bromine atom.
Uniqueness
The uniqueness of tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the bromine atom, pyrazole ring, and carbamate group provides multiple sites for chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H20BrN3O3 |
|---|---|
分子量 |
334.21 g/mol |
IUPAC 名称 |
tert-butyl N-[3-(4-bromo-1-methylpyrazol-3-yl)oxypropyl]carbamate |
InChI |
InChI=1S/C12H20BrN3O3/c1-12(2,3)19-11(17)14-6-5-7-18-10-9(13)8-16(4)15-10/h8H,5-7H2,1-4H3,(H,14,17) |
InChI 键 |
JUHVMDQUSQZMNS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCOC1=NN(C=C1Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



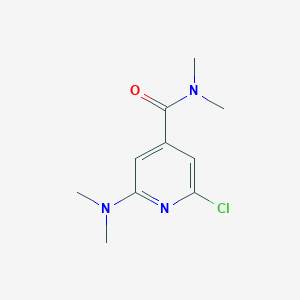

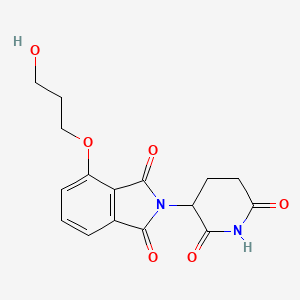
![2-[(5S,7R)-3-amino-1-adamantyl]acetic acid](/img/structure/B13918130.png)

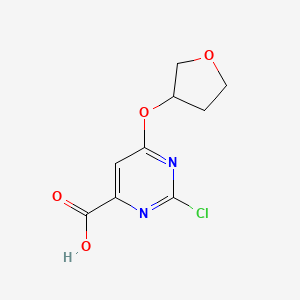
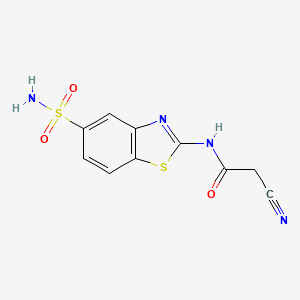
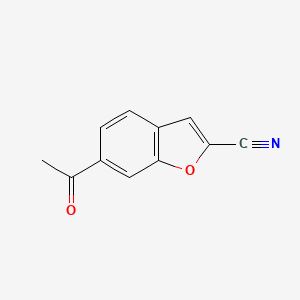
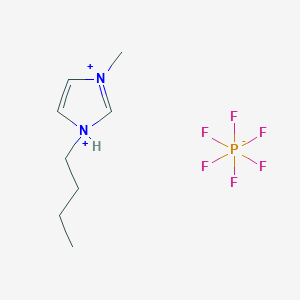
![4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]pyrrolidin-2-one](/img/structure/B13918144.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid,7-(trifluoromethoxy)-,methyl ester](/img/structure/B13918151.png)


